molecular formula C10H13NO4 B14223881 (1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid CAS No. 816453-12-0

(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid

Cat. No.: B14223881
CAS No.: 816453-12-0
M. Wt: 211.21 g/mol
InChI Key: RQTMIAHGTMNKIW-FXQIFTODSA-N
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Description

(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high regioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties

Properties

CAS No.

816453-12-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(1S,5S,8aS)-1-ethyl-3-oxo-1,5,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-2-8-6-4-3-5-7(9(12)13)11(6)10(14)15-8/h3,5-8H,2,4H2,1H3,(H,12,13)/t6-,7-,8-/m0/s1

InChI Key

RQTMIAHGTMNKIW-FXQIFTODSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2CC=C[C@H](N2C(=O)O1)C(=O)O

Canonical SMILES

CCC1C2CC=CC(N2C(=O)O1)C(=O)O

Origin of Product

United States

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